molecular formula C13H10FNO3 B6389436 4-(2-Fluoro-3-methoxyphenyl)picolinic acid CAS No. 1261982-39-1

4-(2-Fluoro-3-methoxyphenyl)picolinic acid

Cat. No.: B6389436
CAS No.: 1261982-39-1
M. Wt: 247.22 g/mol
InChI Key: WMSINNQCRNAFPG-UHFFFAOYSA-N
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Description

4-(2-Fluoro-3-methoxyphenyl)picolinic acid is a chemical compound with the molecular formula C13H10FNO3. It is a derivative of picolinic acid, where the phenyl ring is substituted with a fluoro and methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-3-methoxyphenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for maximizing yield and minimizing costs .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-3-methoxyphenyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2-Fluoro-3-methoxyphenyl)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-3-methoxyphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluoro-3-methoxyphenyl)picolinic acid is unique due to its specific substitution pattern on the phenyl ring. This unique structure can result in different chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

4-(2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-11-4-2-3-9(12(11)14)8-5-6-15-10(7-8)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSINNQCRNAFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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